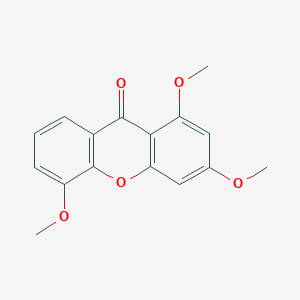

1,3,5-Trimethoxyxanthone

Description

Overview of Xanthone (B1684191) Chemical Class in Academic Research

Xanthones, characterized by a tricyclic structure of a dibenzo-γ-pyrone, are a significant class of heterocyclic compounds widely distributed in nature. nih.govsemanticscholar.org These secondary metabolites are found in higher plants, fungi, and lichens. nih.govresearchgate.net The most common natural sources of xanthones belong to the plant families Gentianaceae, Clusiaceae (Guttiferae), and Polygalaceae. semanticscholar.orgresearchgate.net The term "xanthone" originates from the Greek word "xanthos," meaning yellow, reflecting the typical color of these compounds in their solid state. semanticscholar.org

The xanthone nucleus (9H-xanthen-9-one) has a molecular formula of C₁₃H₈O₂. semanticscholar.org The numbering of the carbon atoms in the xanthone structure follows a biosynthetic convention, reflecting its mixed biogenetic origin from the shikimate and acetate-malonate pathways. scielo.brscispace.com In academic research, xanthones are recognized for their diverse pharmacological properties, which has spurred investigations into their potential as therapeutic agents. nih.govresearchgate.net The wide range of biological activities is attributed to the xanthone scaffold, which is considered a "privileged structure" in medicinal chemistry. mdpi.comsemanticscholar.org

Significance of Oxygenated Xanthones in Contemporary Research

Oxygenated xanthones are a major subclass of xanthones characterized by the presence of oxygen-containing functional groups, such as hydroxyl and methoxy (B1213986) groups, on the xanthone core. semanticscholar.orgmdpi.com These compounds are further categorized based on the number of oxygen substituents, for instance, as mono-, di-, tri-, tetra-, penta-, and hexa-oxygenated xanthones. mdpi.comresearchgate.net The position and nature of these oxygenated substituents significantly influence the biological activity of the molecule. semanticscholar.orgmdpi.com

Contemporary research has highlighted the importance of oxygenation patterns for various pharmacological effects. For example, the presence of hydroxyl groups can enhance antioxidant activity by facilitating the scavenging of free radicals. ontosight.ai The arrangement of these functional groups is crucial, with studies suggesting that substitutions at positions C-1, C-3, C-6, and C-8 are key determinants of a xanthone's biological potential. mdpi.com The diverse bioactivities of oxygenated xanthones, including anti-inflammatory, antioxidant, and antimicrobial properties, make them a focal point of research for the development of new therapeutic agents. ontosight.ai

Contextualization of 1,3,5-Trimethoxyxanthone within Specialized Xanthone Studies

This compound is a specific oxygenated xanthone that has garnered attention in specialized studies. It is a derivative of the basic xanthone structure, featuring three methoxy groups at positions 1, 3, and 5. This particular substitution pattern places it within the category of trioxygenated xanthones.

Research on closely related compounds provides context for the interest in this compound. For instance, studies on other trimethoxyxanthones, such as 1,3,7-trimethoxyxanthone, have revealed significant anti-inflammatory and antioxidant activities. Furthermore, research into the metabolism of similar compounds, like 1-hydroxy-2,3,5-trimethoxyxanthone (B42096), has identified active metabolites with distinct biological effects. nih.gov The investigation of this compound and its isomers is part of a broader effort to understand the structure-activity relationships within the oxygenated xanthone class and to explore their potential for therapeutic applications. nih.gov

Compound Details

| Property | Value |

| Compound Name | This compound |

| Synonyms | 1,3,5-Trimethoxy-9H-xanthen-9-one |

| Chemical Formula | C₁₆H₁₄O₅ |

| Molecular Weight | 286.28 g/mol |

| CAS Number | 3722-51-8 |

| Class | Oxygenated Xanthone |

Structure

3D Structure

Properties

CAS No. |

6563-50-4 |

|---|---|

Molecular Formula |

C16H14O5 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

1,3,5-trimethoxyxanthen-9-one |

InChI |

InChI=1S/C16H14O5/c1-18-9-7-12(20-3)14-13(8-9)21-16-10(15(14)17)5-4-6-11(16)19-2/h4-8H,1-3H3 |

InChI Key |

RZTTWIXYIUTQIT-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3)OC)OC |

Canonical SMILES |

COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3)OC)OC |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 1,3,5 Trimethoxyxanthone

Primary Botanical Sources of 1,3,5-Trimethoxyxanthone

Research has led to the successful isolation of this compound from several plant species. The methodologies employed typically involve solvent extraction followed by chromatographic separation to yield the pure compound.

The plant Polygala paniculata L. has been identified as a natural source of xanthones. nih.govresearchgate.net A study focusing on its chemical constituents led to the isolation of two primary xanthones, 1-hydroxy-5-methoxy-2,3-methylenedioxyxanthone and 1,5-dihydroxy-2,3-dimethoxyxanthone. nih.govresearchgate.net Through subsequent analysis of an apolar crude extract of the plant using high-resolution gas chromatography coupled to mass spectrometry (HRGC-MS), the presence of 1-hydroxy-2,3,5-trimethoxyxanthone (B42096) was confirmed as a minor constituent. nih.govresearchgate.netmedchemexpress.com The identification of this compound was further verified by co-injection with a certified standard that was prepared via the methylation of the related compound, 1,5-dihydroxy-2,3-dimethoxyxanthone. nih.govresearchgate.net

Halenia corniculata, a plant from the Gentianaceae family, is another botanical source from which 1-hydroxy-2,3,5-trimethoxyxanthone has been isolated. tandfonline.comtandfonline.com Phytochemical investigation of the whole plant involved extraction with ethanol (B145695), which was then fractionated using solvents of varying polarity, including hexane (B92381). tandfonline.com The hexane fraction was subjected to column chromatography on silica (B1680970) gel. tandfonline.comresearchgate.net This process, using a hexane-ethyl acetate (B1210297) gradient, afforded the isolation of 1-hydroxy-2,3,5-trimethoxyxanthone along with other xanthones like 1-hydroxy-2,3,4,5-tetramethoxyxanthone. tandfonline.comnih.gov Its structure was determined through spectroscopic analysis. tandfonline.com

Table 1: Primary Botanical Sources and Isolation of this compound

| Botanical Source | Compound Name | Isolation Method | Key Findings | Citations |

| Polygala paniculata | 1-hydroxy-2,3,5-trimethoxyxanthone | HRGC-MS analysis of apolar extract | Identified as a minor constituent; confirmed by co-injection with a synthesized standard. | nih.govresearchgate.netmedchemexpress.com |

| Halenia corniculata | 1-hydroxy-2,3,5-trimethoxyxanthone | Column chromatography of hexane fraction | Isolated alongside other methoxylated xanthones. | tandfonline.comtandfonline.comnih.gov |

Isolation of Structurally Related Trimethoxyxanthones from Other Plant Species

The trimethoxyxanthone core structure is found in various isomeric forms across different plant species. These related compounds differ in the specific placement of the three methoxy (B1213986) groups on the xanthone (B1684191) scaffold.

Lomatogonium rotatum, a member of the Gentianaceae family, is a rich source of xanthones. wjgnet.com Studies have led to the isolation of several structurally related trimethoxyxanthones from this plant. Among them are 1-hydroxy-3,7,8-trimethoxyxanthone and 1-hydroxy-3,5,8-trimethoxyxanthone. wjgnet.commagtechjournal.com Further phytochemical analysis of a 50% ethanol fraction of L. rotatum resulted in the isolation of a new xanthone glycoside, 6-O-[β-d-xylopyranosyl-(1→6)-O-β-d-glucopyranosyl]-1,4,8-trimethoxyxanthone. nih.gov

The aerial parts of Centaurium erythraea have been found to contain several tetraoxygenated xanthones. researchgate.nettandfonline.comtandfonline.comipb.pt From a chloroform (B151607) extract of the plant, researchers isolated and identified 3-hydroxy-1,5,6-trimethoxyxanthone for the first time from this species. researchgate.nettandfonline.comtandfonline.com The structure of this compound was established using spectroscopic methods. researchgate.nettandfonline.com This plant is known to produce a variety of methoxylated xanthones. europa.eu

Table 2: Structurally Related Trimethoxyxanthones from Other Plant Species

| Botanical Source | Compound Name | Key Findings | Citations |

| Lomatogonium rotatum | 1-hydroxy-3,7,8-trimethoxyxanthone | Isolated as part of a phytochemical investigation of the species. | wjgnet.commagtechjournal.com |

| 1-hydroxy-3,5,8-trimethoxyxanthone | Identified alongside other xanthone derivatives. | wjgnet.commagtechjournal.com | |

| 6-O-[β-d-xylopyranosyl-(1→6)-O-β-d-glucopyranosyl]-1,4,8-trimethoxyxanthone | A new xanthone glycoside isolated from an ethanol fraction. | nih.gov | |

| Centaurium erythraea | 3-hydroxy-1,5,6-trimethoxyxanthone | Isolated for the first time from the aerial parts of the plant. | researchgate.nettandfonline.comtandfonline.com |

Broader Natural Distribution of Xanthone Scaffolds

Xanthones, characterized by their dibenzo-γ-pyrone scaffold, are a widespread class of polyphenolic compounds in nature. frontiersin.orgencyclopedia.pub They are found as secondary metabolites in higher plants, as well as in fungi and lichens. frontiersin.orgmdpi.com Higher plants are the most common source, with over 20 plant families known to produce these compounds. mdpi.com

The most prominent plant families recognized for their rich xanthone content include:

Guttiferae (Clusiaceae): Genera such as Garcinia and Calophyllum are particularly well-known for producing a diverse array of xanthones. frontiersin.orgrjpbr.com

Gentianaceae: This family, which includes genera like Gentiana, Swertia, Halenia, and Lomatogonium, is a significant source of various oxygenated xanthones. mdpi.comrjpbr.com

Polygalaceae: The Polygala genus is a known producer of xanthones. mdpi.com

Hypericaceae: The genus Hypericum is another notable source of these compounds. frontiersin.orgrjpbr.com

Moraceae: This family also contributes to the diversity of naturally occurring xanthones. mdpi.com

Xanthones are synthesized and accumulate in various parts of the plant, including the roots, stems, leaves, and fruits. nih.gov The specific substitution patterns on the xanthone core, such as hydroxylation, methoxylation, prenylation, and glycosylation, give rise to the vast structural diversity observed in this class of natural products. nih.gov

Higher Plant Families (e.g., Gentianaceae, Polygalaceae, Clusiaceae, Hypericaceae)

Tetraoxygenated xanthones, a class to which this compound belongs, have been reported as characteristic metabolites in the plant families Gentianaceae, Clusiaceae, Polygalaceae, and Hypericaceae. rsc.orgnih.govclockss.orgmdpi.com

Research into callus cultures of Hypericum perforatum subsp. perforatum (Hypericaceae) has led to the successful isolation of 1,3,5-trimethoxy-9H-xanthen-9-one . nih.gov This finding is significant as it confirms the natural production of this specific compound within this family, albeit in a tissue culture setting. The broader genus Hypericum is a well-known source of various aromatic compounds, including numerous simple and prenylated xanthones. mdpi.com For instance, from the aerial parts of Hypericum ascyron, the related compound 1,3,5-trihydroxy-6-O-prenylxanthone has been isolated. mdpi.com

In the Gentianaceae family, while direct isolation of this compound is not widely documented, several structurally related compounds have been identified. For example, 1-hydroxy-2,3,5-trimethoxyxanthone is a major xanthone derivative isolated from Halenia elliptica. mdpi.comwikipedia.org The isolation of 2,3,5-trimethoxyxanthone-1-O-glucoside from the same plant further highlights the presence of the trimethoxy substitution pattern within this genus. nih.gov Studies on Swertia chirayita have yielded a series of tri- and tetra-oxygenated xanthones, indicating the biosynthetic capacity for such compounds within the family. up.pt

The Polygalaceae family is another notable source of xanthones. researchgate.net While a direct isolation of this compound has not been the primary focus of many studies, a closely related isomer, 1-hydroxy-2,3,5-trimethoxyxanthone , was identified at trace levels in an apolar extract of Polygala paniculata. frontiersin.org Its confirmation was achieved through high-resolution gas chromatography coupled to mass spectrometry (HRGC-MS) after methylation of a related dihydroxy xanthone. frontiersin.orgoup.com

The Clusiaceae family is also a rich source of xanthones, though specific reports detailing the isolation of this compound are scarce. nih.gov

Isolation Methodologies from Higher Plants: The isolation of this compound and its related compounds from plant sources typically involves standard phytochemical procedures. A general workflow includes:

Extraction: Powdered plant material (e.g., roots, stems, leaves, or callus cultures) is extracted with solvents of increasing polarity, such as petroleum ether, chloroform, and ethanol. mdpi.com

Fractionation: The crude extracts are then fractionated. This can be achieved through liquid-liquid partitioning or, more commonly, by column chromatography over silica gel. frontiersin.orgmdpi.com

Purification: The fractions are further purified using techniques like preparative thin-layer chromatography (TLC) or repeated column chromatography with different solvent systems (e.g., benzene-ether gradients) to yield the pure compounds. frontiersin.orgmdpi.com

Identification: The structure of the isolated compound is elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). frontiersin.orgnih.gov In the case of trace amounts, hyphenated techniques like HRGC-MS are invaluable. frontiersin.orgoup.com

Table 1: Natural Occurrence of this compound and Related Compounds in Higher Plants

| Compound Name | Plant Source | Family | Plant Part / Culture | Isolation Method Highlights | Citation(s) |

|---|---|---|---|---|---|

| 1,3,5-Trimethoxy-9H-xanthen-9-one | Hypericum perforatum subsp. perforatum | Hypericaceae | Callus Culture | Silica gel chromatography | nih.gov |

| 1-Hydroxy-2,3,5-trimethoxyxanthone | Halenia elliptica | Gentianaceae | Whole Plant | Biotransformation studies from isolated compound | mdpi.com |

| 1-Hydroxy-2,3,5-trimethoxyxanthone | Polygala paniculata | Polygalaceae | Apolar crude extract | HRGC-MS | frontiersin.orgoup.com |

| 1,3,5-Trihydroxy-8-methoxyxanthone | Gentiana azurium | Gentianaceae | Chloroform fraction | Not specified | |

| 1,3,5-Trihydroxy-6-O-prenylxanthone | Hypericum ascyron | Hypericaceae | Aerial Parts | Not specified | mdpi.com |

Fungal and Lichenic Origins

Fungi and lichens are significant producers of xanthones, accounting for approximately 15% and 5% of all known natural xanthones, respectively. mdpi.com The biosynthetic route to the xanthone core in these organisms is distinct from that in plants, proceeding entirely through the polyketide pathway. mdpi.comnih.govresearchgate.net This pathway involves the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which is then subjected to cyclization and aromatization reactions to yield the final xanthone structure. nih.gov

Endophytic fungi, which reside within the tissues of living plants, have been identified as a prolific source of novel bioactive compounds, including a variety of xanthones. wikipedia.org For example, various xanthones have been isolated from endophytic fungi of the genera Phomopsis and Paraconiothyrium. wikipedia.org Similarly, marine-derived fungi have yielded xanthone derivatives. mdpi.com

Lichens, which are symbiotic associations between a fungus (the mycobiont) and an alga and/or cyanobacterium (the photobiont), also produce a range of xanthones. nih.gov In many cases, the mycobiont is responsible for the production of these secondary metabolites. clockss.org Studies on cultured spore-derived mycobionts have led to the isolation of novel xanthones not found in the intact lichen, suggesting that the fungal partner possesses the genetic machinery for their synthesis. clockss.org

Despite the established role of fungi and lichens as xanthone producers, there are currently no specific scientific reports detailing the isolation of This compound from any fungal or lichen source. Research has documented a wide array of other xanthone structures from these organisms, such as ravenelin-type xanthones from lichen mycobionts and globosuxanthone A from endophytic fungi. wikipedia.org The absence of a report for this compound may indicate its rarity in these organisms or that it has not yet been discovered.

Isolation Methodologies from Fungal and Lichenic Sources: The general approach for isolating xanthones from fungi involves culturing the organism in a suitable liquid or solid medium, followed by extraction of the mycelium and/or the fermentation broth.

Culturing: The fungus is grown on a medium such as potato dextrose agar (B569324) (PDA) or a liquid medium containing glucose, peptone, and yeast extract. mdpi.com

Extraction: The culture broth is typically extracted with a solvent like ethyl acetate, while the mycelium is extracted with solvents such as acetone (B3395972) or methanol. clockss.org

Purification: The resulting crude extracts are then subjected to chromatographic techniques, including silica gel column chromatography and preparative TLC, similar to the methods used for plant-derived compounds, to isolate individual xanthones. mdpi.com

Biosynthetic Pathways and Enzymatic Mechanisms of 1,3,5 Trimethoxyxanthone Precursors

Fundamental Xanthone (B1684191) Biosynthesis Routes in Plants

The biosynthesis of the xanthone scaffold in higher plants, such as those in the Clusiaceae, Hypericaceae, and Gentianaceae families, is a complex process that merges primary and secondary metabolic pathways. frontiersin.orgnih.gov The fundamental route involves a combination of the shikimate and acetate-malonate pathways. researchgate.netuniroma1.it The shikimate pathway provides one of the aromatic rings and its side chain, while the acetate-malonate pathway supplies the units for the second aromatic ring. researchgate.net These pathways converge to produce a key benzophenone (B1666685) intermediate, which then undergoes an intramolecular cyclization to form the characteristic tricyclic xanthone structure. frontiersin.orgmdpi.comresearchgate.net

The shikimate pathway is central to the biosynthesis of aromatic compounds in plants, providing the essential precursors for the xanthone skeleton. frontiersin.orgmdpi.com This pathway begins with compounds from glycolysis (phosphoenolpyruvate) and the pentose (B10789219) phosphate (B84403) pathway (erythrose 4-phosphate) and proceeds through a series of enzymatic reactions to produce chorismate, a critical branch-point intermediate. frontiersin.orgnih.gov From chorismate, the pathway can diverge into two distinct routes for xanthone biosynthesis: one dependent on the amino acid L-phenylalanine and another that is independent of it. nih.govmdpi.comnih.gov

The L-phenylalanine-dependent pathway is a well-documented route for xanthone formation, particularly in plants of the Hypericaceae family, such as Hypericum androsaemum. frontiersin.orgresearchgate.netnih.gov In this pathway, L-phenylalanine, derived from the shikimate pathway, is first converted to trans-cinnamic acid. frontiersin.org This reaction is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL), which marks the first committed step of the phenylpropanoid pathway. frontiersin.org

Following this initial step, a series of further reactions, including β-oxidation, leads to the formation of benzoyl-CoA. nih.gov This activated benzoic acid derivative serves as a crucial starter molecule for the subsequent condensation reaction with units derived from the acetate-malonate pathway. researchgate.netnih.gov

An alternative route, the L-phenylalanine-independent pathway, has been identified, notably in the Gentianaceae family (e.g., Centaurium erythraea and Swertia chirata). frontiersin.orgmdpi.comuniroma1.it This pathway bypasses the formation of L-phenylalanine and cinnamic acid. Instead, a precursor from the shikimate pathway is directly converted to 3-hydroxybenzoic acid. frontiersin.orgnih.gov

This acid is then activated through thioesterification to 3-hydroxybenzoyl-CoA by the enzyme 3-hydroxybenzoate-CoA ligase (3BZL). frontiersin.orguniroma1.it This activated molecule then enters the downstream steps of the biosynthetic pathway, converging with the L-phenylalanine-dependent route at the benzophenone formation stage. frontiersin.orguniroma1.it

Table 1: Comparison of L-Phenylalanine-Dependent and -Independent Pathways

| Feature | L-Phenylalanine-Dependent Pathway | L-Phenylalanine-Independent Pathway |

| Key Intermediate | L-Phenylalanine → Benzoyl-CoA | Shikimate Precursor → 3-Hydroxybenzoic acid → 3-Hydroxybenzoyl-CoA |

| Key Enzymes | Phenylalanine ammonia-lyase (PAL) | 3-hydroxybenzoate-CoA ligase (3BZL) |

| Prominent Plant Families | Hypericaceae (Hypericum spp.) frontiersin.orgnih.gov | Gentianaceae (Centaurium, Swertia spp.) frontiersin.orgnih.gov |

Both the L-phenylalanine-dependent and -independent pathways converge on the formation of a benzophenone scaffold, which is the central intermediate in xanthone biosynthesis. uniroma1.itmdpi.comresearchgate.net This step is catalyzed by the enzyme benzophenone synthase (BPS), a type III polyketide synthase. mdpi.comnih.gov

BPS catalyzes the stepwise condensation of a CoA-activated benzoic acid derivative (either benzoyl-CoA or 3-hydroxybenzoyl-CoA) with three molecules of malonyl-CoA. nih.gov This reaction yields an initial benzophenone structure, such as 2,4,6-trihydroxybenzophenone (B1214741). nih.gov This intermediate is then hydroxylated by a cytochrome P450 monooxygenase, specifically a benzophenone 3′-hydroxylase, to produce the key precursor 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comnih.gov This specific hydroxylation pattern is critical for the subsequent cyclization step that forms the xanthone ring. mdpi.com

The final and defining step in the formation of the core xanthone structure is a regioselective intramolecular oxidative coupling of the 2,3′,4,6-tetrahydroxybenzophenone intermediate. frontiersin.orgnih.govnih.gov This reaction involves the formation of a C-O bond between two hydroxylated rings of the benzophenone molecule, creating the central pyrone ring of the xanthone. researchgate.net

This crucial cyclization is an oxidative phenol (B47542) coupling reaction catalyzed by specific cytochrome P450 (CYP) enzymes. frontiersin.orgresearchgate.net The regioselectivity of these enzymes determines the final hydroxylation pattern of the resulting xanthone core. frontiersin.org The co-occurrence of different xanthone isomers in plants suggests that the specific positioning of hydroxyl groups on the benzophenone precursor directs the cyclization. rsc.org

The regioselective oxidative coupling of 2,3′,4,6-tetrahydroxybenzophenone specifically leads to the formation of 1,3,5-Trihydroxyxanthone (B1664532) (1,3,5-THX). frontiersin.orgnih.gov The enzyme responsible for this specific cyclization has been identified as 1,3,5-THX synthase, a member of the CYP81AA family of cytochrome P450 monooxygenases. frontiersin.org This enzymatic reaction represents a critical branch point, diverting the benzophenone intermediate into the xanthone biosynthetic pathway. nih.gov

1,3,5-THX is a foundational precursor for a wide variety of more complex xanthones found in nature, including 1,3,5-Trimethoxyxanthone. frontiersin.orgnih.gov Once formed, 1,3,5-THX can undergo various downstream modifications, such as hydroxylation, methylation, glycosylation, and prenylation, to generate the vast diversity of naturally occurring xanthones. frontiersin.orgnih.gov The formation of 1,3,5-THX is a conserved step in numerous plant species, highlighting its central role as a core scaffold in xanthone biosynthesis. frontiersin.orgnih.gov

Table 2: Key Enzymes and Intermediates in Xanthone Core Biosynthesis

| Step | Precursor(s) | Key Enzyme(s) | Product/Intermediate |

| Pathway Initiation | Phosphoenolpyruvate, Erythrose 4-phosphate | Various Shikimate Pathway Enzymes | L-Phenylalanine or 3-Hydroxybenzoic acid |

| Benzophenone Formation | Benzoyl-CoA or 3-Hydroxybenzoyl-CoA + 3x Malonyl-CoA | Benzophenone synthase (BPS) | 2,4,6-Trihydroxybenzophenone |

| Benzophenone Hydroxylation | 2,4,6-Trihydroxybenzophenone | Benzophenone 3′-hydroxylase (CYP450) | 2,3′,4,6-Tetrahydroxybenzophenone |

| Xanthone Ring Formation | 2,3′,4,6-Tetrahydroxybenzophenone | 1,3,5-THX synthase (CYP81AA2) | 1,3,5-Trihydroxyxanthone (1,3,5-THX) |

Regioselective Intramolecular Oxidative Coupling to Form Xanthone Ring

Differentiation from 1,3,7-Trihydroxyxanthone (1,3,7-THX) Branch Point

The biosynthesis of xanthones in plants involves a central intermediate, 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comuniroma1.it The fate of this precursor is determined by a critical regioselective intramolecular cyclization, which represents a significant branch point in the pathway. nih.gov This reaction can lead to the formation of either 1,3,5-trihydroxyxanthone (1,3,5-THX) or its isomer, 1,3,7-trihydroxyxanthone (1,3,7-THX). mdpi.comnih.gov

This divergence is catalyzed by two distinct, yet homologous, cytochrome P450 (CYP) enzymes. mdpi.comresearchgate.net

Formation of 1,3,5-THX : The synthesis of the 1,3,5-THX scaffold is catalyzed by 1,3,5-THX synthase, an enzyme identified as CYP81AA2. nih.govresearchgate.net This enzyme directs the oxidative C-O phenol coupling ortho to the 3'-hydroxyl group of the 2,3′,4,6-tetrahydroxybenzophenone precursor. researchgate.net

Formation of 1,3,7-THX : In contrast, the formation of the 1,3,7-THX isomer is catalyzed by 1,3,7-THX synthase, also known as CYP81AA1. nih.govresearchgate.net This enzyme facilitates the cyclization para to the 3'-hydroxyl group. researchgate.net

The preferential synthesis of one isomer over the other can be species-dependent. mdpi.com However, the presence of genes for both CYP81AA1 and CYP81AA2 in the transcriptome databases of some species, such as Hypericum, suggests that a single plant may be capable of producing both isomers, possibly in response to specific developmental or environmental signals. mdpi.comnih.gov

Characterization of Key Biosynthetic Enzymes

The regioselectivity and subsequent modification of the xanthone core are governed by specific classes of enzymes. Cytochrome P450 monooxygenases and xanthone hydroxylases are central to this process.

Cytochrome P450 Monooxygenases (e.g., CYP81AA, CYP81AA1, CYP81AA2)

The CYP81AA family of cytochrome P450 monooxygenases plays a dual role in the early stages of xanthone biosynthesis. nih.gov Initially, an enzyme with benzophenone 3′-hydroxylase (B3′H) activity, designated CYP81AA, converts 2,4,6-trihydroxybenzophenone into the key intermediate 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comnih.govnih.gov

Subsequently, the bifunctional homologous enzymes CYP81AA1 and CYP81AA2 execute the critical cyclization step. nih.govresearchgate.net

CYP81AA2 (1,3,5-THX synthase) : This enzyme is responsible for the formation of 1,3,5-THX, the direct precursor to this compound. nih.gov

CYP81AA1 (1,3,7-THX synthase) : This enzyme catalyzes the formation of the isomeric 1,3,7-THX. nih.gov

Studies involving the expression of these enzymes from Hypericum species in yeast have confirmed their specific functions, demonstrating that CYP81AA2 yields primarily 1,3,5-THX, while CYP81AA1 exclusively produces 1,3,7-THX. researchgate.net

| Enzyme | Function | Substrate | Product | Reference |

|---|---|---|---|---|

| CYP81AA (B3'H activity) | 3'-Hydroxylation of benzophenone | 2,4,6-Trihydroxybenzophenone | 2,3',4,6-Tetrahydroxybenzophenone | mdpi.com, nih.gov |

| CYP81AA2 (1,3,5-THX synthase) | Regioselective cyclization (ortho-coupling) | 2,3',4,6-Tetrahydroxybenzophenone | 1,3,5-Trihydroxyxanthone | nih.gov, researchgate.net |

| CYP81AA1 (1,3,7-THX synthase) | Regioselective cyclization (para-coupling) | 2,3',4,6-Tetrahydroxybenzophenone | 1,3,7-Trihydroxyxanthone | nih.gov, researchgate.net |

Xanthone Hydroxylases (e.g., Xanthone 6-hydroxylase (X6H))

Following the formation of the basic xanthone skeleton, further structural diversity is achieved through hydroxylation reactions catalyzed by enzymes like xanthone 6-hydroxylase (X6H). mdpi.comuniroma1.it X6H is a CYP-dependent monooxygenase that requires NADPH and molecular oxygen for its activity. nih.govnih.gov

This enzyme introduces a hydroxyl group at the C-6 position of the xanthone ring. In the context of the 1,3,5-THX pathway, X6H converts 1,3,5-THX into 1,3,5,6-tetrahydroxyxanthone. mdpi.comuniroma1.itnih.gov The substrate specificity of X6H can vary between plant species. For instance, the X6H from Centaurium erythraea cell cultures displays absolute specificity for 1,3,5-THX. nih.gov In contrast, the enzyme from Hypericum androsaemum prefers 1,3,7-THX but can also hydroxylate 1,3,5-THX to a lesser degree. nih.gov

Other regioselective hydroxylations are also known to occur. In Swertia chirata, hydroxylation of 1,3,5-THX takes place at the C-8 position, producing 1,3,5,8-tetrahydroxyxanthone, indicating the action of a different, position-specific hydroxylase. mdpi.comuniroma1.itnih.gov

Proposed Downstream Biosynthetic Modifications to Trimethoxyxanthones

The conversion of the hydroxylated precursors into trimethoxyxanthones involves subsequent modification steps, primarily O-methylation and potentially further hydroxylations, leading to a diverse array of polyoxygenated xanthones.

Specific O-Methylation Steps

The formation of this compound from its precursor, 1,3,5-trihydroxyxanthone, necessitates three specific O-methylation steps at the hydroxyl groups on carbons 1, 3, and 5. These reactions are catalyzed by O-methyltransferases (O-MTs), which typically utilize S-adenosylmethionine (SAM) as the methyl group donor. nih.gov

While the specific enzymes for the complete methylation of 1,3,5-THX have not been fully characterized, related reactions have been observed. For example, cell cultures of Centaurium erythraea have been proposed to directly form 1,5-dihydroxy-3-methoxyxanthone from 1,3,5-THX, indicating a specific methylation at the C-3 position. mdpi.comuniroma1.it The complete pathway to this compound would logically involve the sequential action of one or more specific O-MTs to modify all three hydroxyl groups.

Hydroxylation Patterns Leading to Polyoxygenated Xanthones

The hydroxylation of the 1,3,5-THX core is a key step in generating more complex, polyoxygenated xanthones. uniroma1.it As discussed, xanthone 6-hydroxylase (X6H) can convert 1,3,5-THX to 1,3,5,6-tetrahydroxyxanthone, and other enzymes can hydroxylate the C-8 position to yield 1,3,5,8-tetrahydroxyxanthone. mdpi.comuniroma1.it

These newly introduced hydroxyl groups provide additional sites for further modifications, including methylation. Proposed biosynthetic pathways in Centaurium species suggest that downstream products of 1,3,5-THX can include highly derivatized molecules like 1-hydroxy-3,5,6,7-tetramethoxyxanthone and 1,8-dihydroxy-3,5-dimethoxyxanthone. uniroma1.it The generation of these compounds requires a coordinated sequence of specific hydroxylation and O-methylation events, creating a diverse range of polyoxygenated xanthones derived from the initial 1,3,5-THX scaffold. The specific pattern of hydroxylation is crucial, as it significantly influences the physiological properties of the final molecules. nih.govscienceopen.com

| Precursor | Modification | Enzyme Type (Example) | Product | Reference |

|---|---|---|---|---|

| 1,3,5-Trihydroxyxanthone | Hydroxylation at C-6 | Xanthone 6-hydroxylase (X6H) | 1,3,5,6-Tetrahydroxyxanthone | mdpi.com, uniroma1.it |

| 1,3,5-Trihydroxyxanthone | Hydroxylation at C-8 | Xanthone 8-hydroxylase (proposed) | 1,3,5,8-Tetrahydroxyxanthone | mdpi.com, uniroma1.it |

| 1,3,5-Trihydroxyxanthone | O-Methylation at C-3 | O-Methyltransferase (O-MT) | 1,5-Dihydroxy-3-methoxyxanthone | mdpi.com, uniroma1.it |

| 1,3,5,6-Tetrahydroxyxanthone | Multiple O-Methylations | O-Methyltransferases (O-MTs) | 1-Hydroxy-3,5,6,7-tetramethoxyxanthone | uniroma1.it |

Synthetic Methodologies and Derivatization Strategies for 1,3,5 Trimethoxyxanthone

Established Approaches for Xanthone (B1684191) Nucleus Construction

Several classical methods have become standard for the construction of the xanthone nucleus. These approaches typically involve the condensation of two aromatic precursors to form a key intermediate, which then undergoes cyclization to yield the final tricyclic structure. Among the most popular and enduring of these methods are the Grover, Shah, and Shah reaction, the cyclodehydration of 2,2'-dihydroxybenzophenones, electrophilic cycloacylation of 2-aryloxybenzoic acids, and variations of the Friedel-Crafts acylation. semanticscholar.orgnih.govresearchgate.netproquest.com

The Grover, Shah, and Shah (GSS) reaction is a convenient and widely used one-pot method for preparing hydroxyxanthones. researchgate.netrsc.org The reaction involves the condensation of a phenol (B47542) with a suitably substituted o-hydroxybenzoic acid in the presence of a condensing agent. researchgate.net While the original procedure utilized a mixture of zinc chloride and phosphorus oxychloride, a common modification employs Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). researchgate.net

The synthesis of a compound structurally related to the hydroxylated precursor of 1,3,5-Trimethoxyxanthone, namely 1,3,6-trihydroxyxanthone, can be achieved via the GSS reaction. This involves the condensation of 2,4-dihydroxybenzoic acid with phloroglucinol. Although effective for laboratory-scale synthesis, this method is often associated with low yields. For the synthesis of the 1,3,5-trihydroxyxanthone (B1664532) precursor, one would theoretically condense 2,6-dihydroxybenzoic acid with phloroglucinol, followed by methylation to obtain this compound.

Table 1: Examples of the Grover, Shah, and Shah Reaction

| Reactant 1 | Reactant 2 | Condensing Agent | Product | Yield (%) |

|---|---|---|---|---|

| 2,6-dihydroxy-4-methylbenzoic acid | 5-methylbenzene-1,3-diol | Eaton's Reagent | 1,8-dihydroxy-3,6-dimethyl-9H-xanthen-9-one | 7% researchgate.net |

The cyclodehydration of 2,2'-dihydroxybenzophenone intermediates is a cornerstone in xanthone synthesis. semanticscholar.orgnih.govresearchgate.net This two-step approach first involves the synthesis of a substituted 2,2'-dihydroxybenzophenone, which is then cyclized to form the xanthone ring system. The initial benzophenone (B1666685) synthesis is often achieved through a Friedel-Crafts acylation. researchgate.net

The subsequent cyclization is a dehydration reaction that forms the central pyrone ring. This step can be catalyzed by either acid or base. For instance, various polyoxygenated xanthones have been synthesized by preparing 2-hydroxy-2′-methoxybenzophenones under Friedel–Crafts conditions, followed by a base-catalyzed cyclization that eliminates methanol. researchgate.net Microwave-assisted, base-catalyzed cyclization of 2,2'-dihydroxybenzophenones in water has been developed as an efficient and environmentally friendly method, providing excellent yields in short reaction times. researchgate.net A specific example is the synthesis of 3,6-dihydroxyxanthone from 2,2',4,4'-tetrahydroxy-benzophenone, which can be achieved in high yield (93%) using microwave-assisted sodium acetate-catalyzed annulation. sc.edusc.edu This dihydroxyxanthone can then be methylated to produce 3,6-dimethoxyxanthone. sc.edusc.edu

Another major pathway to the xanthone core is through the intramolecular electrophilic cycloacylation of 2-aryloxybenzoic acids. semanticscholar.orgnih.gov This method involves the formation of a diaryl ether linkage, typically via an Ullmann condensation, between an ortho-halogenated benzoic acid and a phenol. researchgate.net The resulting 2-aryloxybenzoic acid is then cyclized under acidic conditions to yield the xanthone.

This method provides a versatile route to various substituted xanthones. The key step, the intramolecular acylation, proceeds by activation of the carboxylic acid group, often with strong acids like sulfuric acid, polyphosphoric acid (PPA), or Eaton's reagent, which then allows for electrophilic attack on the adjacent aromatic ring to close the central pyrone ring.

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for attaching acyl groups to aromatic rings and is a key strategy in xanthone synthesis. wikipedia.org It is frequently used to generate the 2,2'-dihydroxybenzophenone intermediates required for the cyclodehydration route. researchgate.net This typically involves the reaction of a substituted benzoic acid or acyl chloride with a phenol in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃). wikipedia.orggoogle.comnih.gov

However, the classical Friedel-Crafts acylation can suffer from limitations, including harsh reaction conditions, the use of stoichiometric amounts of air- and water-sensitive Lewis acids, and a lack of regioselectivity, particularly when multiple positions on the phenol are available for acylation. google.comresearchgate.net Despite these drawbacks, it remains a powerful tool. For example, various hydroxyxanthones can be prepared through a sequence involving Friedel-Crafts acylation, cyclization, and subsequent demethylation. researchgate.net

Table 2: Comparison of Classical Xanthone Synthesis Approaches

| Method | Key Intermediate | Typical Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Grover, Shah, and Shah | None (One-pot) | Phenol, o-hydroxybenzoic acid, ZnCl₂/POCl₃ or Eaton's reagent | One-pot convenience | Often low yields, harsh conditions |

| Cyclodehydration | 2,2'-Dihydroxybenzophenone | Benzophenone, acid or base catalyst, microwave irradiation | Good yields, versatile for substitution patterns | Two-step process |

| Electrophilic Cycloacylation | 2-Aryloxybenzoic Acid | Diaryl ether, PPA or H₂SO₄ | Good for specific substitution patterns | Requires pre-synthesis of diaryl ether |

| Friedel-Crafts Acylation | 2,2'-Dihydroxybenzophenone | Phenol, acyl chloride, AlCl₃ | Widely applicable for benzophenone synthesis | Lacks regioselectivity, harsh conditions, stoichiometric catalyst |

Tailored Synthetic Routes for Substituted Xanthones

While classical methods are effective for building the basic xanthone framework, the synthesis of specifically substituted derivatives like this compound often requires more tailored strategies. These routes are designed to control the placement of substituents with high regioselectivity.

The formation and subsequent cyclization of a diaryl ether is a key tailored strategy that offers greater control over the final substitution pattern of the xanthone. This approach is central to the electrophilic cycloacylation method but can be considered a distinct strategy when the diaryl ether synthesis itself is the focus.

A pertinent example is the synthesis of 1,3,6,7-tetramethoxyxanthone, a closely related compound to this compound. This was achieved by reacting 2-bromo-4,5-dimethoxybenzoic acid with 1,3,5-trimethoxybenzene. google.com This reaction first forms a substituted diaryl ether intermediate, which then undergoes intramolecular cyclization to yield the tetramethoxyxanthone. google.com This demonstrates a viable pathway for synthesizing highly methoxylated xanthones. A similar strategy could be envisioned for this compound, potentially starting from 2-hydroxy-6-methoxybenzoic acid and 1,3,5-trimethoxybenzene, followed by cyclization of the resulting diaryl ether.

Another modern approach involves a tandem coupling-cyclization of arynes and salicylates, which also proceeds through a diaryl ether-like intermediate. google.comnih.gov This method offers an efficient way to prepare xanthones under relatively mild conditions. nih.gov

Alternative and Less Conventional Synthesis Pathways

Beyond traditional chemical synthesis, the formation of the this compound scaffold can be understood through biosynthetic and non-classical synthetic approaches. These methods offer alternative routes that are either found in nature or leverage modern technology to improve efficiency and yield.

Biosynthetic Pathways: The core structure of this compound originates from its precursor, 1,3,5-trihydroxyxanthone (1,3,5-THX). In plants, the biosynthesis of the xanthone core is a complex process that combines two primary metabolic pathways: the shikimate pathway and the acetate (B1210297) (or polyketide) pathway. uniroma1.it

Shikimate and Acetate Pathway Combination: The A-ring of the xanthone structure is typically derived from the acetate pathway, while the B-ring originates from the shikimate pathway. uniroma1.it

Benzophenone Intermediate: These pathways converge to form a key intermediate, 2,3′,4,6-tetrahydroxybenzophenone.

Oxidative Coupling: This benzophenone intermediate then undergoes a regioselective intramolecular oxidative phenol coupling reaction. This cyclization step is crucial and results in the formation of the tricyclic xanthone core, yielding 1,3,5-trihydroxyxanthone. uniroma1.it

Methylation: Subsequent enzymatic O-methylation of the hydroxyl groups on the 1,3,5-THX scaffold yields this compound.

This natural synthesis route can be either dependent on or independent of L-phenylalanine, an amino acid produced from the shikimate pathway. In fungi and lichens, the pathway is distinct, with the entire xanthone core being derived from polyketides. uniroma1.it

Less Conventional Synthetic Methods: To optimize the synthesis of xanthone derivatives, "non-classical" or modern synthetic methodologies have been explored. While not always applied specifically to this compound, these techniques are relevant for the synthesis of the broader xanthone family and represent less conventional approaches.

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to rapidly heat the reaction mixture. For the synthesis of various xanthone derivatives, MAOS has been shown to reduce reaction times significantly and improve yields compared to conventional heating methods.

Heterogeneous Catalysis: The use of solid-phase catalysts can simplify product purification and reduce waste. This approach, sometimes combined with microwave irradiation, offers a greener and more efficient synthetic route.

Sonochemistry: Although more commonly applied to other heterocyclic systems, sonochemistry, which uses ultrasound to induce chemical reactions, represents another potential less-conventional pathway. This method is known for its ability to enhance reaction rates and yields in a variety of organic syntheses.

Chemical Modification and Derivatization of this compound

The derivatization of this compound allows for the modification of its physicochemical properties and the exploration of new chemical space. The primary sites for derivatization are the methoxy (B1213986) groups or the aromatic core itself.

Direct acetylation of this compound is not a commonly reported transformation. Acetylation reactions, which introduce an acetyl group (CH₃CO), typically target reactive functional groups such as hydroxyl (-OH) or amino (-NH₂) groups. In the case of this compound, the hydroxyl groups of the parent xanthone are already converted to methoxy ethers (-OCH₃).

These methoxy groups are generally stable and not reactive towards standard acetylating agents like acetic anhydride or acetyl chloride under mild conditions. For acetylation to occur, it would likely require harsh conditions that first demethylate the methoxy groups to regenerate the hydroxyl groups. A more common strategy involves the acetylation of the precursor, 1,3,5-trihydroxyxanthone, before the methylation step. A general protocol for the peracetylation of polyphenolic xanthones (those with free hydroxyl groups) involves using acetic anhydride with a catalytic amount of 4-dimethylaminopyridine (DMAP) in a solvent like dimethylformamide (DMF). nih.gov

Similar to acetylation, O-alkylation or O-allylation reactions specifically on this compound are not straightforward due to the absence of free hydroxyl groups. O-alkylation involves the conversion of a hydroxyl group to an ether, and since the hydroxyls are already in ether form (methoxy groups), further O-alkylation at these positions is not feasible without prior demethylation.

However, alkylation of the xanthone scaffold can occur at other positions. Prenylation, a specific type of alkylation involving the addition of a dimethylallyl group, is a common modification of natural xanthones. nih.gov This reaction typically proceeds on hydroxyxanthones, where the prenyl group can be added to either a hydroxyl oxygen (O-prenylation) or a carbon atom of the aromatic ring (C-prenylation) via nucleophilic substitution or Friedel-Crafts type reactions. Direct C-alkylation of the this compound aromatic core is theoretically possible but would require specific electrophilic reagents and catalytic conditions to activate the aromatic ring.

The synthesis of glycosylated derivatives of xanthones is a significant area of research, as the addition of a sugar moiety can improve properties such as solubility.

Glycosylation: Glycosylation of xanthones typically involves the reaction of a xanthone aglycone (the non-sugar part) with an activated sugar derivative. While direct glycosylation of this compound is not widely detailed, protocols for closely related trimethoxyxanthones have been established. For instance, 2,3,5-trimethoxyxanthone-1-O-glucoside has been isolated, demonstrating that glycosylation can occur at a remaining hydroxyl group or by first selectively demethylating one methoxy group to allow for the attachment of the glycoside. nih.gov

A general synthetic approach involves the Koenigs-Knorr reaction or its modern variants, where a hydroxyl-containing xanthone is coupled with an acetylated glycosyl bromide in the presence of a promoter like silver carbonate or mercury(II) cyanide. Subsequent deacetylation of the sugar moiety yields the final glycoside.

Synthesis of Complex Hybrid Derivatives: Another strategy to create complex derivatives is to link the xanthone scaffold to other heterocyclic molecules to create hybrid compounds. This approach aims to combine the chemical features of both molecules. The synthesis of such hybrids often involves multi-step reactions where functionalized xanthones are coupled with other reactive molecules. For example, a hydroxyxanthone can be alkylated with a reactive alkyl halide that is part of another heterocyclic system, such as a pyrazole or triazole, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like acetone (B3395972). nih.gov

Detailed Spectroscopic and Chromatographic Analysis of this compound Remains Elusive

A thorough review of available scientific literature and chemical databases reveals a significant lack of detailed experimental data for the specific compound This compound . While extensive information exists for structurally related xanthone derivatives and isomers, specific datasets pertaining to the advanced structural elucidation of this compound are not publicly available.

Structural elucidation is a cornerstone of chemical analysis, relying on a suite of sophisticated techniques to determine the precise three-dimensional arrangement of atoms within a molecule. For a compound like this compound, a polycyclic aromatic ether, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. However, the application of these techniques to this particular isomer is not documented in the accessible scientific record.

Information is available for related compounds, such as 1-hydroxy-2,3,5-trimethoxyxanthone (B42096) and various other hydroxylated or differently substituted methoxyxanthones. For instance, studies on 1-hydroxy-2,3,5-trimethoxyxanthone have utilized High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) for its characterization. researchgate.net Similarly, comprehensive NMR analyses, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, have been crucial in determining the structure of other xanthones, like 1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one. redalyc.org

The absence of specific data for this compound prevents a detailed discussion and presentation of its spectral characteristics. A scientifically accurate article, as requested, would require experimental data, including:

¹H and ¹³C NMR chemical shifts and coupling constants to map the proton and carbon environments.

2D NMR correlations (COSY, HSQC, HMBC) to establish connectivity between atoms.

Mass spectrometry fragmentation patterns (EIMS, ESI-MS) to determine the mass-to-charge ratio and deduce structural components.

Chromatographic data (HRGC-MS) to understand its separation behavior and confirm its molecular weight with high precision.

Without these foundational data points for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detailed research findings. Further research and publication of the spectral analysis of this compound are necessary before a comprehensive report on its structural elucidation can be compiled.

Advanced Structural Elucidation Techniques for 1,3,5 Trimethoxyxanthone

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are essential tools for probing the molecular structure of 1,3,5-Trimethoxyxanthone. These techniques provide detailed information about the compound's functional groups and conjugated π-electron system, which are crucial for its structural characterization.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. rsc.org The resulting IR spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. vscht.cznih.gov For this compound, the IR spectrum is characterized by absorption bands corresponding to its core xanthone (B1684191) structure and methoxy (B1213986) substituents.

The key functional groups present in this compound include the carbonyl group (C=O) of the γ-pyrone ring, the aromatic C=C bonds of the benzene (B151609) rings, the C-O-C ether linkages, and the C-H bonds of the aromatic rings and the methoxy groups. Each of these groups absorbs IR radiation at a characteristic frequency range.

Key IR absorption bands for this compound are detailed in the table below. The stretching vibration of the carbonyl group typically appears as a strong band around 1650 cm⁻¹. The aromatic C=C stretching vibrations result in several bands in the 1600-1450 cm⁻¹ region. vscht.cz The asymmetric and symmetric stretching of the C-O-C bonds, particularly the aryl-alkyl ether linkages of the methoxy groups, are expected in the 1275-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C-H stretching of the methyl groups occurs just below 3000 cm⁻¹. vscht.cz

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance in this compound Structure |

|---|---|---|---|

| C=O (Carbonyl) | Stretching | ~1650 | Confirms the presence of the xanthone core's γ-pyrone ring. |

| Aromatic C=C | Stretching | 1600–1450 | Indicates the presence of the fused aromatic rings. |

| Aromatic C-H | Stretching | 3100–3000 | Corresponds to the C-H bonds on the benzene rings. |

| Aliphatic C-H (in -OCH₃) | Stretching | 3000–2850 | Represents the C-H bonds of the three methoxy groups. |

| C-O (Aryl-Alkyl Ether) | Asymmetric & Symmetric Stretching | 1275–1000 | Confirms the methoxy substituents attached to the aromatic core. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. youtube.com For compounds like this compound, which contain chromophores within a conjugated system, UV-Vis spectroscopy is particularly informative. mdpi.comnih.gov The xanthone nucleus, with its fused aromatic rings and a conjugated carbonyl group, constitutes an extensive chromophore that gives rise to characteristic absorption bands. mdpi.com

The UV-Vis spectrum of xanthones typically displays multiple absorption bands in the 200–400 nm range. mdpi.com These bands are generally attributed to π → π* and n → π* electronic transitions. The high-energy π → π* transitions are associated with the conjugated aromatic system, while the lower-energy n → π* transition involves the non-bonding electrons of the carbonyl oxygen. The position and intensity of these absorption maxima (λmax) are influenced by the type and position of substituents on the xanthone core. For this compound, the methoxy groups act as auxochromes, which can cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted xanthone.

Based on data from related xanthone derivatives, the expected UV-Vis absorption maxima for this compound are summarized below. researchgate.netmdpi.com

| Absorption Band | Typical Wavelength Range (nm) | Electronic Transition | Structural Origin in this compound |

|---|---|---|---|

| Band I | 300–380 | π → π | Associated with the entire conjugated system of the benzophenone (B1666685) moiety. |

| Band II | 230–280 | π → π | Related to the electronic transitions within the benzene rings. |

| (Shoulder) | >380 | n → π* | Corresponds to the carbonyl group's non-bonding electrons; often appears as a weak shoulder. |

Integrative Spectroscopic Analysis for Definitive Structural Assignment

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a definitive and unambiguous structural assignment of this compound requires an integrative approach, combining data from multiple analytical methods. mdpi.com Techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, along with IR and UV-Vis spectroscopy, are used in concert to corroborate the molecular structure.

The process of definitive structural assignment typically follows a systematic workflow:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is first used to determine the exact molecular weight and, from that, the precise molecular formula (C₁₆H₁₄O₅ for this compound). This is the foundational piece of data upon which the rest of the structural elucidation is built.

Infrared (IR) Spectroscopy: As detailed in section 5.3.1, IR spectroscopy confirms the presence of key functional groups. For this compound, the detection of a carbonyl group, aromatic rings, and ether linkages provides direct evidence for the core xanthone structure with methoxy substituents.

UV-Vis Spectroscopy: The UV-Vis spectrum (section 5.3.2) confirms the presence of the extensive conjugated system characteristic of the xanthone chromophore. The positions of the absorption maxima can be compared with known xanthone derivatives to further support the proposed core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for detailed structural elucidation.

¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the protons of the three methoxy groups. The splitting patterns and coupling constants of the aromatic protons would be crucial in determining their relative positions on the rings.

¹³C NMR: This spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between the carbonyl carbon, the aromatic carbons (both protonated and quaternary), and the methyl carbons of the methoxy groups.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for establishing the final connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. HMBC is particularly vital for connecting the methoxy groups to their specific locations on the aromatic rings and for assembling the entire molecular framework.

By integrating the data from all these techniques, a complete and verified structure of this compound can be established. The molecular formula from MS provides the atomic inventory, IR and UV-Vis confirm the major structural motifs, and NMR provides the detailed atom-by-atom connectivity, leading to a definitive structural assignment.

Biological Activities and Molecular Mechanisms of 1,3,5 Trimethoxyxanthone

Pharmacological Activities and Related Mechanisms

Comprehensive studies outlining the pharmacological activities of 1,3,5-Trimethoxyxanthone are not readily found in existing research. The following sections address the specific areas of inquiry for which no direct research findings on this particular compound could be located.

Modulation of Cardiovascular Function

There is a lack of specific data on the modulatory effects of this compound on cardiovascular function.

No studies were identified that specifically investigate the vasorelaxant effects of this compound. Research on other xanthone (B1684191) derivatives, such as 1-hydroxy-2,3,5-trimethoxyxanthone (B42096), has demonstrated vasorelaxant properties; however, these findings cannot be directly attributed to this compound without specific experimental validation.

There is no available scientific literature confirming that 1,5-dihydroxy-2,3-dimethoxyxanthone is a metabolite of this compound. Furthermore, no research could be found detailing the mechanistic insights into the vasorelaxant properties of 1,5-dihydroxy-2,3-dimethoxyxanthone.

No research data is available to suggest that 1,5-dihydroxy-2,3-dimethoxyxanthone induces vasorelaxation through the opening of potassium channels.

There is no scientific evidence to support the modulation of intracellular calcium levels by 1,5-dihydroxy-2,3-dimethoxyxanthone as a mechanism for vasorelaxation.

Mechanistic Insights into Vasorelaxation by its Metabolite (1,5-dihydroxy-2,3-dimethoxyxanthone)

Activity in Myocardial Ischemia-Reperfusion Injury (MIRI) Context

No studies have been published that investigate the activity of this compound in the context of myocardial ischemia-reperfusion injury (MIRI). While other synthetic xanthone derivatives have been explored for their potential protective effects in MIRI, similar research on this compound is absent from the current body of scientific literature.

Enzyme and Receptor Target Interactions

The interaction of a compound with specific enzymes and receptors is fundamental to its pharmacological profile. This section reviews the documented interactions between this compound and key biological targets.

Cytochrome P450 enzymes are a critical family of proteins involved in the metabolism of a vast array of xenobiotics, including many therapeutic drugs. Inhibition of these enzymes can lead to significant drug-drug interactions.

Based on available scientific literature, there is currently no specific data detailing the inhibitory activity of this compound on the cytochrome P450 isozymes CYP1A2, CYP2B6, and CYP2D6. While studies have been conducted on structurally similar xanthone derivatives, such as 1-hydroxyl-2,3,5-trimethoxyxanthone, which was found to be metabolized by CYP1A2 and CYP2B6 among others, this information does not directly apply to this compound. Research specifically investigating the direct inhibitory potential and kinetics of this compound on these specific CYP isozymes has not been identified in the reviewed literature.

Table 1: Summary of CYP Isozyme Inhibition by this compound

| CYP Isozyme | Inhibition Potency (IC₅₀/Kᵢ) | Type of Inhibition |

|---|---|---|

| CYP1A2 | No data available | No data available |

| CYP2B6 | No data available | No data available |

| CYP2D6 | No data available | No data available |

Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as cyclooxygenase-2 (COX-2), is an enzyme that plays a key role in inflammatory processes. Modulation of its activity is a target for anti-inflammatory drugs.

There is no scientific evidence available from the reviewed literature to suggest that this compound binds to or modulates the activity of Prostaglandin-Endoperoxide Synthase 2 (PTGS2).

Estrogen Receptor 1 (ESR1) is a nuclear receptor that is activated by estrogen and plays a significant role in development, metabolism, and diseases such as breast cancer.

Scientific literature does not currently contain findings on the interaction between this compound and Estrogen Receptor 1 (ESR1).

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, initiates signaling cascades that regulate cell proliferation and survival. It is a well-established target in cancer therapy.

There is no available research data indicating that this compound engages with or affects the signaling of the Epidermal Growth Factor Receptor (EGFR).

Matrix Metalloproteinase 9 (MMP9) is an enzyme involved in the degradation of the extracellular matrix, a process critical to physiological and pathological processes including tissue remodeling, inflammation, and cancer metastasis.

No studies were identified that investigate or report an influence of this compound on the activity or expression of Matrix Metalloproteinase 9 (MMP9).

Heat Shock Protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are involved in cancer progression, making it a target for cancer therapeutics.

There is no documented evidence in the scientific literature of this compound binding to or modulating the function of Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1).

Table 2: Summary of Receptor and Enzyme Interactions for this compound

| Target | Binding Affinity (K_d/K_i) | Functional Effect |

|---|---|---|

| PTGS2 | No data available | No data available |

| ESR1 | No data available | No data available |

| EGFR | No data available | No data available |

| MMP9 | No data available | No data available |

| HSP90AA1 | No data available | No data available |

Regulation of Serine/Threonine Kinase 1 (AKT1)

The direct regulatory effects of this compound on Serine/Threonine Kinase 1 (AKT1) are not extensively detailed in publicly available scientific literature. AKT1 is a pivotal kinase in cellular signaling, governing processes such as cell survival, growth, proliferation, and metabolism wikipedia.orghmdb.caabcam.comdrugbank.com. It is a key component of the PI3K/AKT signaling pathway, which is activated by growth factors and other stimuli wikipedia.org. Upon activation, AKT1 phosphorylates a multitude of downstream substrates, thereby modulating their activity and influencing cellular fate hmdb.cacancer.gov. While the broader class of xanthones has been investigated for various pharmacological activities, the specific interactions between this compound and AKT1 remain an area requiring further research to be fully elucidated.

Signaling Pathway Modulations

Specific research detailing the involvement of this compound in the Interleukin-17 (IL-17) signaling pathway is not prominently available in the existing scientific literature. The IL-17 family of cytokines are pro-inflammatory mediators crucial for host defense against certain pathogens and are implicated in the pathogenesis of various autoimmune and inflammatory diseases nih.govcreative-diagnostics.combio-rad.com. The signaling cascade is initiated when IL-17 binds to its receptor complex, leading to the recruitment of adaptor proteins and the activation of downstream pathways, including NF-κB and MAPK, which drive the expression of inflammatory genes like chemokines, cytokines, and antimicrobial peptides nih.govbio-rad.comnih.govrndsystems.com. The precise modulatory role of this compound within this complex inflammatory pathway has not been specifically defined.

General Pharmacological Relevance of Xanthones (Contextual)

Xanthones, a class of polyphenolic compounds characterized by their dibenzo-γ-pyrone scaffold, are widely recognized for their diverse and significant biological activities nih.govbohrium.comnih.gov. Found naturally in various plant families, these secondary metabolites have been the subject of extensive research, revealing their potential as therapeutic agents in a range of diseases nih.govbohrium.comnih.govnih.gov.

The anti-inflammatory properties of xanthones are well-documented. These compounds can modulate inflammatory responses through various mechanisms. Research has shown that xanthones can inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) nih.govfrontiersin.org. Their mechanism of action often involves the regulation of major inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways nih.govfrontiersin.orgmdpi.com. By inhibiting these pathways, xanthones can suppress the expression of genes involved in the inflammatory cascade. Some xanthones, like α-mangostin, have demonstrated potent anti-inflammatory effects in various experimental models, suggesting their potential for treating inflammatory conditions mdpi.com.

Table 1: Anti-inflammatory Mechanisms of Select Xanthones

| Xanthone Derivative | Target/Mechanism | Observed Effect | Reference |

| α-Mangostin | NF-κB Pathway | Inhibition of pro-inflammatory cytokine expression | frontiersin.orgfrontiersin.org |

| γ-Mangostin | Nrf2 Pathway | Upregulation of antioxidant defenses | mdpi.com |

| Generic Xanthones | COX-2 Enzyme | Inhibition of prostaglandin synthesis | nih.gov |

| Generic Xanthones | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reduced expression and release | nih.govmdpi.com |

Xanthones are potent antioxidants that can protect cells from damage caused by oxidative stress wisdomlib.org. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Xanthones exert their antioxidant effects through several mechanisms. They can directly scavenge free radicals, such as hydroxyl (˙OH) radicals, thereby preventing cellular damage wisdomlib.orgrsc.org. Theoretical studies suggest that the deprotonated (anionic) forms of xanthones, which can exist under physiological conditions, are particularly effective at deactivating free radicals through a single electron transfer (SET) mechanism rsc.orgrsc.org. Furthermore, some xanthones can enhance the body's endogenous antioxidant defense systems, potentially by modulating pathways like the Nrf2 pathway, which controls the expression of numerous antioxidant and detoxifying enzymes mdpi.com.

Table 2: Antioxidant Activities of Xanthones

| Activity | Mechanism | Key Molecules Involved | Reference |

| Free Radical Scavenging | Direct neutralization of reactive oxygen species. | Hydroxyl radicals (˙OH), Superoxide radicals (O₂˙⁻) | rsc.orgrsc.org |

| Electron Transfer | Donation of an electron to deactivate free radicals (SET mechanism). | Xanthone anions | rsc.orgrsc.org |

| Upregulation of Endogenous Defenses | Activation of cellular antioxidant pathways. | Nrf2, Antioxidant Response Element (ARE) | mdpi.commdpi.com |

A growing body of evidence highlights the neuroprotective potential of xanthones, suggesting they may be valuable in the context of neurodegenerative diseases bohrium.comnih.gov. Their neuroprotective effects are often attributed to their combined anti-inflammatory and antioxidant properties, which can counteract the pathological processes of neurodegeneration mdpi.com. For instance, xanthones have been shown to mitigate neurotoxicity induced by agents like amyloid-beta (Aβ) oligomers, which are implicated in Alzheimer's disease frontiersin.orgmdpi.com. They can protect neurons from oxidative damage and suppress microglia-mediated neuroinflammation frontiersin.org. Studies on specific xanthones like α-mangostin have demonstrated an ability to reduce neuronal injury and preserve cognitive function in preclinical models, partly by inhibiting acetylcholinesterase activity and suppressing oxidative damage mdpi.comnih.gov.

Enzyme Inhibition Profiles (e.g., Dipeptidyl Peptidase IV (DPP-IV))

While direct studies on the inhibitory activity of this compound against Dipeptidyl Peptidase IV (DPP-IV) are not extensively detailed in the currently available research, the broader class of xanthones has been investigated for various enzyme-inhibiting properties. For instance, a related compound, 1,3,8-trihydroxy-5-methoxyxanthone (TMX), has demonstrated significant inhibitory effects on certain cytochrome P450 (CYP450) enzymes. Specifically, at a concentration of 10 micromol/L, TMX was found to significantly reduce the activities of CYP1A2 and CYP2C9 in human liver microsomes, while showing no significant inhibition of CYP2C19, CYP2E1, and CYP3A4 nih.gov. This highlights the potential for methoxyxanthone derivatives to act as enzyme inhibitors, although the specific targets can vary based on the substitution pattern.

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) nih.govresearchgate.net. Inhibition of DPP-IV is a validated therapeutic strategy for managing type 2 diabetes researchgate.netepa.gov. Natural products, including flavonoids and other polyphenolic compounds, have been explored as sources of DPP-IV inhibitors nih.govnih.gov. The structural characteristics of these compounds, such as the presence of specific hydroxyl and methoxy (B1213986) groups, are often key to their inhibitory activity nih.gov. Although direct evidence for this compound is lacking, its structural similarity to other bioactive small molecules suggests it could be a candidate for such investigations.

Further research is necessary to determine the specific enzyme inhibition profile of this compound, particularly concerning its potential effects on DPP-IV and other clinically relevant enzymes.

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

The structure-activity relationship (SAR) of xanthones is a field of active investigation, revealing how the type, number, and position of substituents on the xanthone scaffold influence their biological activities. For this compound, the arrangement of the three methoxy groups is critical to its molecular interactions and subsequent biological effects.

General SAR principles for xanthone derivatives have been established through various studies:

Substitution Position: The position of substituents dramatically alters the pharmacological profile. Studies on xanthone derivatives as anticancer agents have shown that the location of functional groups on the aromatic rings dictates their efficacy mdpi.comresearchgate.net. For example, the presence of a hydroxyl group ortho to the carbonyl function of the xanthone scaffold has been found to contribute significantly to cytotoxicity researchgate.net. The 1,3,5-substitution pattern on this compound creates a unique electronic and steric environment that will define its interaction with biological targets.

Influence of Different Functional Groups: The introduction of various substituents, such as alkyl, alkenyl, and prenyl groups, has been shown to modulate the biological activity of the xanthone core. SAR analysis of 1-hydroxy-3-O-substituted xanthone derivatives as AChE inhibitors revealed that linear unsaturated hydrocarbon chains or linear saturated hydrocarbons with a phenyl group are favorable substituents tandfonline.com. This indicates that modifications to the core structure of a methoxyxanthone could lead to derivatives with enhanced or altered activities.

A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on xanthones as xanthine oxidase inhibitors highlighted the importance of steric, electrostatic, and hydrophobic effects in determining inhibitory potency nih.govresearchgate.net. The contour maps generated from such models can provide insights into the structural requirements for designing more active inhibitors nih.govresearchgate.net. Applying these computational methods to this compound and its derivatives could elucidate the key structural features for specific biological activities and guide the synthesis of novel, more potent analogues.

Table of SAR Insights for Xanthone Derivatives

| Feature | Impact on Biological Activity | Example Activity |

|---|---|---|

| Hydroxyl/Methoxy Groups | Number and position are critical for target binding and potency. | Monoamine Oxidase Inhibition, Anticancer nih.govmdpi.com |

| Prenyl Groups | Often enhances cytotoxic and antitumor activities. | Anticancer researchgate.net |

| Substitution at C-3 | Hydrophobicity at this position can be crucial. | Acetylcholinesterase Inhibition tandfonline.com |

| Hydroxyl ortho to Carbonyl | Can significantly contribute to cytotoxicity. | Anticancer researchgate.net |

This interactive table summarizes key findings from SAR studies on various xanthone derivatives, providing a framework for understanding the potential biological activities of this compound.

Computational and in Silico Approaches in 1,3,5 Trimethoxyxanthone Research

Molecular Docking Simulations

No studies detailing molecular docking simulations specifically for 1,3,5-Trimethoxyxanthone were found.

There is no publicly available data on the predicted binding affinities of this compound with any protein targets.

Research identifying putative molecular targets for this compound through molecular docking is not available.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

No molecular dynamics simulation studies have been published to assess the stability of this compound when bound to a protein target.

Network Pharmacology Applications

No network pharmacology studies have been conducted to analyze the systems-level interactions of this compound.

As a single compound, the prediction of "key active ingredients" is not applicable. There are no network pharmacology studies identifying the corresponding targets of this compound.

There is no research available that uses network pharmacology to elucidate the disease-related signaling pathways potentially modulated by this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or descriptors, that are most influential in determining a compound's activity, QSAR models can be used to predict the activity of new, untested compounds.

For xanthone (B1684191) derivatives, QSAR studies have been employed to explore their potential as anticancer, antimicrobial, and enzyme inhibitory agents. nih.govnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, including:

Electronic descriptors: Net atomic charges, dipole moment, and energies of molecular orbitals (HOMO and LUMO).

Steric descriptors: Molecular weight, volume, and surface area.

Hydrophobic descriptors: LogP (partition coefficient), which measures the lipophilicity of a compound.

Topological descriptors: Indices that describe the connectivity of atoms within the molecule.

A typical QSAR study on a series of methoxyxanthones, including a compound like this compound, would involve the development of a regression equation that links these descriptors to a measured biological activity, such as the half-maximal inhibitory concentration (IC50). For instance, a hypothetical QSAR model for the anticancer activity of a set of xanthone derivatives might look like the following equation:

log(1/IC50) = β0 + β1(logP) + β2(Dipole Moment) + β3(LUMO Energy)

In this equation, the coefficients (β) would be determined through statistical analysis, indicating the relative importance of each descriptor. A positive coefficient for logP, for example, would suggest that higher lipophilicity is associated with greater anticancer activity within the studied series of compounds.

While a specific QSAR model for this compound is not available, the general findings from studies on other xanthones suggest that electronic properties and lipophilicity are often key determinants of their biological activities. nih.gov

Table 1: Hypothetical QSAR Descriptors and Their Potential Influence on the Biological Activity of this compound

| Descriptor Category | Specific Descriptor | Calculated Value (Hypothetical) | Potential Influence on Activity |

| Hydrophobic | LogP | 3.5 | Increased membrane permeability |

| Electronic | Dipole Moment | 2.8 D | Interaction with polar residues in target proteins |